Lys(Abz)-Pro-Pro-pNA

Description

BenchChem offers high-quality Lys(Abz)-Pro-Pro-pNA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lys(Abz)-Pro-Pro-pNA including the price, delivery time, and more detailed information at info@benchchem.com.

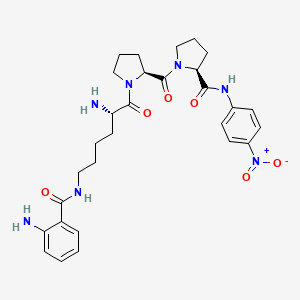

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-2-amino-6-[(2-aminobenzoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O6/c30-22-8-2-1-7-21(22)26(37)32-16-4-3-9-23(31)28(39)35-18-6-11-25(35)29(40)34-17-5-10-24(34)27(38)33-19-12-14-20(15-13-19)36(41)42/h1-2,7-8,12-15,23-25H,3-6,9-11,16-18,30-31H2,(H,32,37)(H,33,38)/t23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDKOXBAMHOEAF-SDHOMARFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCNC(=O)C3=CC=CC=C3N)N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

579.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: A Fluorogenic Substrate for Aminopeptidase P

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and applications of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA. It is designed to be a valuable resource for researchers and professionals involved in enzymology, drug discovery, and assay development, with a particular focus on the study of aminopeptidase P.

Core Identity and Chemical Properties

Lys(Abz)-Pro-Pro-pNA is a synthetic peptide derivative designed as a specific substrate for aminopeptidase P (APP), a metalloprotease that cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline.[1] The peptide's structure incorporates a fluorophore and a quencher, enabling the continuous monitoring of enzyme activity through Fluorescence Resonance Energy Transfer (FRET).

The key components of this substrate are:

-

Lys(Abz): The N-terminal lysine residue is modified with an ortho-aminobenzoyl (Abz) group, which acts as the fluorophore.

-

Pro-Pro: A di-proline sequence that confers specificity for aminopeptidase P.

-

pNA: A para-nitroaniline group at the C-terminus which functions as a quencher of the Abz fluorescence in the intact peptide.[1]

Upon enzymatic cleavage of the peptide bond between Lys(Abz) and the first Proline residue by aminopeptidase P, the Abz fluorophore is spatially separated from the pNA quencher. This separation leads to an increase in the fluorescence of Abz, which can be monitored in real-time. Alternatively, the release of the chromogenic p-nitroaniline (pNA) can be measured by its absorbance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Lys(Abz)-Pro-Pro-pNA is presented in the table below.

| Property | Value |

| Chemical Formula | C₂₉H₃₇N₇O₆ |

| Molecular Weight | 579.66 g/mol |

| CAS Number | 219138-18-8 |

| Appearance | Typically a yellow to off-white solid |

| Solubility | Soluble in DMSO and aqueous buffers |

| Storage | Store at -20°C for long-term stability |

Mechanism of Action and Detection Principle

The utility of Lys(Abz)-Pro-Pro-pNA as an enzyme substrate is based on the principle of FRET. In the intact molecule, the Abz group (donor fluorophore) and the pNA group (acceptor/quencher) are in close proximity. When the Abz group is excited, it transfers its energy non-radiatively to the pNA group, resulting in quenched fluorescence.

Aminopeptidase P catalyzes the hydrolysis of the peptide bond between the N-terminal Lys(Abz) and the adjacent proline residue. This cleavage event separates the fluorophore from the quencher, disrupting the FRET process and leading to a significant increase in the fluorescence emission of the Abz group.

The enzymatic reaction can be visualized as follows:

The increase in fluorescence can be monitored continuously using a fluorometer, providing a real-time measurement of enzyme activity.

Quantitative Data and Kinetic Parameters

Lys(Abz)-Pro-Pro-pNA has been characterized as a highly sensitive substrate for aminopeptidase P from various sources. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), quantify the efficiency of the enzymatic reaction.

| Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| E. coli Aminopeptidase P | 2.5 | 72 | 29,000 |

| Rat Aminopeptidase P | 3.54 | 4,040 | 1,142,000 |

Data sourced from Bachem product information and a scientific publication.[1]

Experimental Protocols

This section provides a detailed methodology for a continuous fluorometric assay of aminopeptidase P activity using Lys(Abz)-Pro-Pro-pNA.

Materials and Reagents

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Purified or recombinant aminopeptidase P

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM MnCl₂)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

96-well black microplates (for fluorescence measurements)

-

Fluorometer with excitation and emission wavelengths set to ~320 nm and ~420 nm, respectively.

Preparation of Solutions

-

Substrate Stock Solution: Prepare a 1-5 mM stock solution of Lys(Abz)-Pro-Pro-pNA in DMSO. Store this solution at -20°C, protected from light.

-

Enzyme Solution: Dilute the aminopeptidase P to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the assay buffer to the desired final concentration. The final concentration should ideally be around the Kₘ value for the specific enzyme being used.

Assay Procedure

The following workflow outlines the steps for performing the enzyme assay:

References

Lys(Abz)-Pro-Pro-pNA: A Comprehensive Technical Guide to Substrate Specificity and Enzyme Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, serves as a valuable tool in the study of specific peptidases due to its selective cleavage and resultant fluorescent signal. This technical guide provides an in-depth analysis of the substrate's specificity, focusing on its primary enzyme targets: Aminopeptidase P (APP) and Dipeptidyl Peptidase IV (DPP-IV). This document synthesizes available kinetic data, details experimental protocols for enzyme activity assays, and elucidates the roles of these enzymes in key signaling pathways, including bradykinin metabolism and collagen turnover. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize Lys(Abz)-Pro-Pro-pNA in their investigations.

Introduction

Lys(Abz)-Pro-Pro-pNA is an internally quenched fluorogenic substrate designed for the sensitive and continuous assay of specific peptidases. The peptide sequence, Lys-Pro-Pro, is a key recognition motif for certain aminopeptidases. The substrate incorporates 2-aminobenzoyl (Abz) as the fluorescent donor and p-nitroanilide (pNA) as the quenching acceptor. In its intact form, the fluorescence of the Abz group is quenched by the pNA group through Förster Resonance Energy Transfer (FRET). Upon enzymatic cleavage of the Lys-Pro bond, the Abz-containing fragment is liberated from the quencher, resulting in a measurable increase in fluorescence intensity. This property makes it a highly sensitive tool for studying enzyme kinetics and for high-throughput screening of enzyme inhibitors.

Enzyme Targets and Substrate Specificity

The primary enzyme target for Lys(Abz)-Pro-Pro-pNA is Aminopeptidase P (APP) , an exopeptidase that specifically cleaves the N-terminal amino acid from peptides with a penultimate proline residue. Another significant enzyme that interacts with X-Pro sequences is Dipeptidyl Peptidase IV (DPP-IV) , which cleaves N-terminal dipeptides from polypeptides where the penultimate residue is proline or alanine.

Quantitative Data on Enzyme Kinetics

The following table summarizes the available kinetic parameters for the hydrolysis of Lys(Abz)-Pro-Pro-pNA and related substrates by Aminopeptidase P and Dipeptidyl Peptidase IV.

| Enzyme | Organism/Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| Aminopeptidase P (APP) | E. coli | Lys(Abz)-Pro-Pro-pNA | - | - | 29,000 | [1] |

| Aminopeptidase P (APP) | Rat | Lys(Abz)-Pro-Pro-pNA | - | - | 1,142,000 | [1] |

| Dipeptidyl Peptidase IV (DPP-IV) | Porcine Kidney | Gly-Pro-p-nitroanilide | 200 | - | - | [2] |

| Dipeptidyl Peptidase 8 (DPP-8) | Recombinant | Gly-Pro-p-nitroanilide | 300 | - | - | [2] |

| Dipeptidyl Peptidase 9 (DPP-9) | Recombinant | Gly-Pro-p-nitroanilide | 400 | - | - | [2] |

Note: Direct comparative kinetic data for a wide range of enzymes with Lys(Abz)-Pro-Pro-pNA is limited in the current literature. The data for DPP-IV, DPP-8, and DPP-9 are provided for a related, but different, p-nitroanilide substrate and serve as a reference for their proline-preferring activity.

Signaling Pathways and Biological Roles

The primary enzyme targets of Lys(Abz)-Pro-Pro-pNA, Aminopeptidase P and Dipeptidyl Peptidase IV, are implicated in several critical physiological and pathological signaling pathways.

Bradykinin Metabolism

Both APP and DPP-IV play significant roles in the metabolism of bradykinin, a potent vasodilator peptide involved in inflammation and blood pressure regulation.

-

Aminopeptidase P (APP): APP is a key enzyme in the inactivation of bradykinin. It cleaves the N-terminal arginine from bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg), a crucial step in its degradation. Inhibition of APP can potentiate the effects of bradykinin.

-

Dipeptidyl Peptidase IV (DPP-IV): Following the initial cleavage by other peptidases, DPP-IV can further process bradykinin metabolites.

The following diagram illustrates the role of APP and DPP-IV in the bradykinin degradation pathway.

Incretin Hormone Regulation (DPP-IV)

DPP-IV is a well-established therapeutic target in type 2 diabetes due to its role in inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion in a glucose-dependent manner. By cleaving the N-terminal dipeptide from active GLP-1 and GIP, DPP-IV renders them inactive.

The signaling pathway below depicts the action of DPP-IV on incretin hormones.

Collagen Metabolism

Recent studies suggest a potential role for both APP and DPP-IV in collagen metabolism.

-

Aminopeptidases and Collagen: Some aminopeptidases are involved in the basal and TGF-β1-stimulated production of collagen in cardiac fibroblasts.[3]

-

DPP-IV and Collagen: Inhibition of DPP-IV has been shown to influence collagen metabolism, leading to an accumulation of N-terminally extended collagen-derived peptides.[4][5] DPP-4 can also bind to matrix proteins like collagen.[6]

The precise mechanisms and the full extent of their involvement in collagen turnover are still under investigation.

Experimental Protocols

The following section provides a detailed methodology for a continuous fluorometric assay of Aminopeptidase P activity using Lys(Abz)-Pro-Pro-pNA.

Materials and Reagents

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Purified Aminopeptidase P or biological sample containing APP activity

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Microplate reader with fluorescence detection capabilities (Excitation: 320 nm, Emission: 420 nm)

-

96-well black microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

The workflow for the enzyme assay is outlined in the diagram below.

Detailed Assay Protocol

-

Prepare Substrate Stock Solution: Dissolve Lys(Abz)-Pro-Pro-pNA in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM. Store aliquots at -20°C.

-

Prepare Working Solutions:

-

Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10-100 µM). The optimal concentration should be determined empirically and should ideally be around the K_m_ value if known.

-

Enzyme Solution: Dilute the purified enzyme or prepare the biological sample in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over time.

-

-

Assay Setup:

-

Pipette 50 µL of Assay Buffer into the "blank" wells.

-

Pipette 50 µL of the Enzyme Solution into the "sample" wells.

-

For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.

-

-

Reaction Initiation:

-

Add 50 µL of the Substrate Working Solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 15-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank wells from the sample wells.

-

Plot the fluorescence intensity versus time.

-

The initial reaction velocity (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be calculated using a standard curve of a known concentration of the fluorescent product (e.g., Abz-Lys).

-

Conclusion

Lys(Abz)-Pro-Pro-pNA is a specific and sensitive fluorogenic substrate for the study of Aminopeptidase P and has potential applications in investigating other proline-preferring peptidases like DPP-IV. Its utility extends to the kinetic characterization of these enzymes, the screening of potential inhibitors, and the elucidation of their roles in complex biological pathways such as bradykinin metabolism, incretin hormone regulation, and collagen turnover. The provided experimental protocols and pathway diagrams offer a robust framework for researchers to integrate this valuable tool into their studies, ultimately contributing to a deeper understanding of these important enzymes and their implications in health and disease. Further research is warranted to expand the comparative kinetic data of Lys(Abz)-Pro-Pro-pNA with a broader range of peptidases to further refine its substrate specificity profile.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Collagen production in cardiac fibroblasts during inhibition of angiotensin-converting enzyme and aminopeptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo profiling of DPP4 inhibitors reveals alterations in collagen metabolism and accumulation of an amyloid peptide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Hydrolysis of Lys(Abz)-Pro-Pro-pNA: A Technical Guide to its Mechanism of Action in Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthetic peptide substrate, Lys(Abz)-Pro-Pro-pNA, a valuable tool in enzymatic assays for the study of specific proteases. This document details its mechanism of action, presents key quantitative data, and offers comprehensive experimental protocols for its use.

Core Mechanism of Action: Intramolecular Fluorescence Quenching

Lys(Abz)-Pro-Pro-pNA is a fluorogenic substrate primarily designed for the continuous assay of aminopeptidase P (APP; EC 3.4.11.9), a metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline. The substrate's design is based on the principle of intramolecular fluorescence quenching, a phenomenon often referred to as Förster Resonance Energy Transfer (FRET).

The peptide consists of a fluorescent donor group, 2-aminobenzoyl (Abz), attached to the lysine (Lys) residue, and a quencher group, p-nitroanilide (pNA), at the C-terminus. In the intact peptide, the close proximity of the Abz and pNA moieties allows for efficient quenching of the Abz group's fluorescence.

Upon enzymatic hydrolysis by aminopeptidase P, the peptide bond between the Lysine and the first Proline is cleaved. This cleavage event separates the Abz fluorophore from the pNA quencher. The separation eliminates the quenching effect, leading to a significant increase in fluorescence intensity. This increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

An In-depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, a valuable tool in the study of specific peptidases. This document details its discovery, a plausible synthesis pathway, and its primary application in the enzymatic activity assessment of Aminopeptidase P.

Discovery and Core Principles

Lys(Abz)-Pro-Pro-pNA, systematically named Lys(N(epsilon)-2-aminobenzoyl)-Pro-Pro-4-nitroanilide, was developed as a specialized substrate for the continuous fluorimetric assay of Aminopeptidase P (APP; EC 3.4.11.9)[1]. APP is a metalloprotease that specifically cleaves the N-terminal Xaa-Pro bond from peptides. The design of this substrate is based on the principle of intramolecular fluorescence resonance energy transfer (FRET). It incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitroanilide (pNA) group[1]. In the intact peptide, the close proximity of the pNA moiety quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the Lys(Abz)-Pro bond by APP, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Synthesis Pathway

While the seminal paper by Stöckel-Maschek et al. focuses on the characterization and application of the substrate, a detailed, step-by-step synthesis protocol is not provided[1]. However, based on standard peptide chemistry, a plausible synthetic route would involve solid-phase peptide synthesis (SPPS).

A proposed logical workflow for the synthesis is as follows:

Caption: Proposed Solid-Phase Synthesis Workflow for Lys(Abz)-Pro-Pro-pNA.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This is a generalized protocol based on standard Fmoc/tBu chemistry, which would be adapted for the specific synthesis of Lys(Abz)-Pro-Pro-pNA.

-

Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, to yield a C-terminal amide upon cleavage.

-

Coupling of p-Nitroaniline: The p-nitroaniline moiety is coupled to the resin.

-

Amino Acid Coupling Cycles:

-

Deprotection: The N-terminal Fmoc protecting group is removed using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Washing: The resin is washed thoroughly with DMF to remove excess piperidine and by-products.

-

Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH, then Fmoc-Lys(Boc)-OH) is activated with a coupling agent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and added to the resin. The reaction is allowed to proceed until completion.

-

Washing: The resin is washed again with DMF to remove unreacted reagents.

-

-

Coupling of 2-Aminobenzoic Acid: Following the final Fmoc deprotection of the Lysine residue, 2-aminobenzoic acid is coupled to the N-terminus.

-

Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (e.g., Boc on Lys) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Assay for Aminopeptidase P Activity

The following protocol is adapted from Stöckel-Maschek et al. (2003)[1].

-

Reagents:

-

Assay Buffer: 40 mM Tris/HCl buffer, pH 7.4, containing 0.1 mg/ml BSA, 50 mM NaCl, and 1 mM MnCl₂.

-

Substrate Stock Solution: Lys(Abz)-Pro-Pro-pNA dissolved in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

-

Enzyme Solution: Purified Aminopeptidase P (from E. coli or rat intestine) diluted in assay buffer to the desired concentration.

-

-

Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the substrate solution to achieve the desired final concentration (e.g., 40 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in fluorescence continuously in a fluorescence plate reader with excitation at 310 nm and emission at 410 nm.

-

-

Data Analysis:

-

The initial reaction rates (v₀) are determined from the linear portion of the fluorescence versus time curve.

-

Kinetic parameters (Km and kcat) are calculated by fitting the initial rate data at various substrate concentrations to the Michaelis-Menten equation.

-

Quantitative Data

The following tables summarize the kinetic parameters for the hydrolysis of Lys(Abz)-Pro-Pro-pNA by Aminopeptidase P from two different sources, as reported by Stöckel-Maschek et al. (2003)[1].

Table 1: Michaelis-Menten Constants for Lys(Abz)-Pro-Pro-pNA Hydrolysis

| Enzyme Source | Km (µM) |

| E. coli Aminopeptidase P | 29.0 |

| Rat Intestine Aminopeptidase P | 3.54 |

Table 2: Catalytic Efficiency of Aminopeptidase P with Lys(Abz)-Pro-Pro-pNA

| Enzyme Source | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| E. coli Aminopeptidase P | 841 | 29,000 |

| Rat Intestine Aminopeptidase P | 4,043 | 1,142,000 |

Signaling Pathway and Mechanism of Action

The enzymatic reaction involves the specific recognition of the Xaa-Pro motif at the N-terminus of the substrate by Aminopeptidase P. The enzyme then catalyzes the hydrolysis of the peptide bond between the Lys(Abz) and the first Proline residue.

Caption: Mechanism of Action of Lys(Abz)-Pro-Pro-pNA as a Fluorogenic Substrate.

Conclusion

Lys(Abz)-Pro-Pro-pNA is a highly sensitive and specific substrate for Aminopeptidase P, enabling continuous monitoring of its enzymatic activity. Its design, based on the FRET principle, provides a robust system for kinetic studies and inhibitor screening. The synthesis, achievable through standard solid-phase peptide synthesis, makes it an accessible tool for researchers in biochemistry, pharmacology, and drug discovery. The significant difference in kinetic parameters between enzymes from different species, such as E. coli and rat, underscores the importance of characterizing enzyme-substrate interactions from the specific source under investigation.

References

biophysical and chemical characteristics of Lys(Abz)-Pro-Pro-pNA

An In-Depth Technical Guide to Lys(Abz)-Pro-Pro-pNA: Biophysical and Chemical Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biophysical and chemical properties of the synthetic peptide Lys(Abz)-Pro-Pro-pNA. It details its use as a fluorogenic substrate in enzymatic assays, provides experimental protocols, and contextualizes its application within relevant biological pathways.

Core Biophysical and Chemical Characteristics

Lys(Abz)-Pro-Pro-pNA, or H-Lys(Abz)-Pro-Pro-pNA, is a specialized peptide compound widely used in biochemical research.[1][2] Its structure incorporates an N-terminal L-Lysine modified with an ortho-aminobenzoyl (Abz) group, followed by two L-Proline residues, and a C-terminal p-nitroanilide (pNA) group.[1] The Abz group serves as a fluorescent donor, while the pNA moiety can act as a quencher or a chromogenic leaving group, making it a valuable tool for studying proteolytic enzymes.[1]

Table 1: Physicochemical Properties of Lys(Abz)-Pro-Pro-pNA

| Property | Value | Source(s) |

| CAS Number | 219138-18-8 | [1][3][4][5] |

| Molecular Formula | C₂₉H₃₇N₇O₆ | [1][3][4] |

| Molecular Weight | 579.66 g/mol | [1][2][6] |

| Sequence | {Lys(Abz)}-Pro-Pro-{pNA} | [7] |

| Appearance | Light yellow to yellow solid/lyophilisate | [7][8] |

| Solubility | Soluble in DMSO (e.g., 10 mM) | [4] |

| Storage Conditions | Store at 2-8 °C; for long-term powder storage, -20°C or -80°C is recommended. | [1][7] |

Enzymatic Substrate Profile

Lys(Abz)-Pro-Pro-pNA is primarily characterized as an internally quenched fluorogenic (FRET) substrate for Aminopeptidase P (APP) .[6][8] Aminopeptidase P is an exopeptidase that specifically cleaves the N-terminal amino acid from a peptide, but only when the second residue is proline. The cleavage of the Lys(Abz)-Pro bond by APP separates the Abz fluorophore from the quenching pNA group, resulting in a quantifiable increase in fluorescence. This property allows for the continuous monitoring of enzyme activity.[6][8]

While some vendors list it as a substrate for "PepP" (an abbreviation that can refer to various prolyl endopeptidases) or as a potential inhibitor for Dipeptidyl Peptidase IV (DPP-IV), its most clearly documented use is for assaying Aminopeptidase P.[3][4][5][9]

Table 2: Reported Enzymatic Kinetic Data for Lys(Abz)-Pro-Pro-pNA

| Enzyme | Organism | Specificity Constant (kcat/Km) | Source(s) |

| Aminopeptidase P (APP) | E. coli | 29,000 M⁻¹s⁻¹ | [6][8] |

| Aminopeptidase P (APP) | Rat | 1,142,000 M⁻¹s⁻¹ | [6][8] |

Experimental Protocols and Methodologies

The unique structure of Lys(Abz)-Pro-Pro-pNA allows for its use in both fluorometric and colorimetric assays to measure enzyme activity.

Enzyme Activity Assay (Fluorometric)

This protocol is based on the FRET principle, where cleavage of the substrate relieves quenching and increases fluorescence.

A. Materials

-

Lys(Abz)-Pro-Pro-pNA substrate stock solution (e.g., 10 mM in DMSO).

-

Purified Aminopeptidase P (APP) or cell/tissue lysate containing the enzyme.

-

Assay Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.0).

-

96-well microplate (black, for fluorescence).

-

Fluorescence microplate reader with excitation at ~335 nm and emission detection at ~410 nm.[10]

B. Protocol

-

Prepare Working Solutions: Dilute the Lys(Abz)-Pro-Pro-pNA stock solution to the desired final concentration (e.g., 10-100 µM) in pre-warmed (37°C) Assay Buffer.

-

Set up Reaction: To each well of the microplate, add the substrate solution. Include control wells with buffer and substrate but no enzyme (for background fluorescence).

-

Initiate Reaction: Add a specific amount of the enzyme solution to the wells to start the reaction. The final volume should be consistent across all wells (e.g., 100-200 µL).

-

Monitor Fluorescence: Immediately place the plate in the microplate reader, pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.[10] The rate of increase in fluorescence is directly proportional to the enzyme's activity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. H-Lys(Abz)-Pro-Pro-pNA | 219138-18-8 | FL110802 [biosynth.com]

- 4. Lys(Abz)-Pro-Pro-pNA, CAS 219138-18-8 (HY-P4343-10) | Szabo-Scandic [szabo-scandic.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. shop.bachem.com [shop.bachem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. H-Lys(Abz)-Pro-Pro-pNA -HongTide Biotechnology [hongtide.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. Induced-fit Mechanism for Prolyl Endopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lys(Abz)-Pro-Pro-pNA in the Study of Proteolytic Enzymes: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chromogenic and fluorogenic substrate, Lys(Abz)-Pro-Pro-pNA, and its application in the characterization of proteolytic enzymes, particularly aminopeptidase P. This document details the substrate's mechanism of action, provides structured quantitative data for enzyme kinetics and inhibition, outlines detailed experimental protocols, and visualizes the biochemical pathways and experimental workflows.

Introduction to Lys(Abz)-Pro-Pro-pNA

H-Lys(Abz)-Pro-Pro-pNA is a synthetic peptide derivative that serves as a highly sensitive substrate for specific proteolytic enzymes.[1] Its chemical structure incorporates a fluorophore, an aminobenzoyl (Abz) group, on the N-terminal lysine residue, and a chromogenic quencher, p-nitroanilide (pNA), at the C-terminus. This design allows for the continuous monitoring of enzyme activity through either fluorescence or absorbance measurements, making it a valuable tool in biochemical and pharmaceutical research.[1] The substrate is particularly useful for studying enzymes that cleave the N-terminal amino acid from a peptide in which the penultimate residue is proline, a key characteristic of aminopeptidase P (APP).[1]

Chemical Structure:

-

Formula: C₂₉H₃₇N₇O₆

-

Molecular Weight: 579.66 g/mol

-

CAS Number: 219138-18-8

Mechanism of Enzymatic Cleavage

Aminopeptidase P (APP; EC 3.4.11.9) catalyzes the hydrolysis of the peptide bond between the N-terminal amino acid and the adjacent proline residue. In the case of Lys(Abz)-Pro-Pro-pNA, APP cleaves the bond between the Lys(Abz) residue and the first proline.[1]

This cleavage event separates the fluorescent Abz group from the quenching pNA group. In its intact form, the fluorescence of the Abz group is quenched by the pNA moiety through Förster Resonance Energy Transfer (FRET). Upon cleavage, the Abz group is liberated, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction.

Alternatively, the release of the p-nitroanilide (pNA) group can be monitored spectrophotometrically. Free pNA in solution has a distinct absorbance maximum at approximately 405-410 nm, providing a colorimetric method for assaying enzyme activity.

Quantitative Data: Enzyme Kinetics and Inhibition

The following tables summarize the kinetic parameters for the hydrolysis of Lys(Abz)-Pro-Pro-pNA by various aminopeptidases and the inhibition constants for known inhibitors.

Table 1: Michaelis-Menten Constants for Lys(Abz)-Pro-Pro-pNA Hydrolysis

| Enzyme Source | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |

| E. coli Aminopeptidase P | 20.1 | - | 29,000 | [2] |

| Rat Intestine Aminopeptidase P | 3.54 | - | 1,142,000 | [1] |

Note: k_cat_ values were not explicitly provided in the cited sources.

Table 2: Inhibition Constants

| Inhibitor | Enzyme Source | K_i_ (µM) | Type of Inhibition | Reference |

| Pro-Pro-pNA (Product) | E. coli Aminopeptidase P | 76.1 | Linear Mixed-Type | [1] |

| Pro-Pro-pNA (Product) | Rat Intestine Aminopeptidase P | 20.8 | Linear Mixed-Type | [1] |

| Apstatin | Rat Lung Aminopeptidase P | 2.6 | Linear Mixed-Type | [3] |

Experimental Protocols

This section provides a detailed methodology for a continuous fluorimetric assay of aminopeptidase P activity using Lys(Abz)-Pro-Pro-pNA, based on the work of Stöckel-Maschek et al., 2003.[1]

Materials and Reagents

-

Enzyme: Purified Aminopeptidase P (e.g., from E. coli or rat intestine)

-

Substrate: H-Lys(Abz)-Pro-Pro-pNA

-

Buffer: 50 mM Tris-HCl, pH 8.0

-

Solvent for Substrate: Dimethyl sulfoxide (DMSO)

-

Microplate: 96-well black microplate for fluorescence measurements

-

Instrumentation: Fluorescence microplate reader with temperature control

Preparation of Solutions

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The final concentration in the assay will need to be optimized based on the enzyme's specific activity.

-

Substrate Stock Solution: Dissolve H-Lys(Abz)-Pro-Pro-pNA in DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Working Substrate Solutions: Prepare serial dilutions of the substrate stock solution in the assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0.1 to 10 times the expected K_m_).

Assay Procedure

-

Temperature Equilibration: Set the fluorescence microplate reader to the desired assay temperature (e.g., 37°C) and allow the instrument and all reagents to equilibrate to this temperature.

-

Assay Mixture Preparation: In each well of the 96-well microplate, add the following:

-

Assay Buffer

-

Enzyme solution (to a final volume that is half of the total reaction volume)

-

-

Pre-incubation: Pre-incubate the enzyme and buffer mixture in the microplate at the assay temperature for 5 minutes.

-

Initiation of Reaction: Add the working substrate solution to each well to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time.

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 425 nm

-

Read Interval: Every 30-60 seconds for a duration of 10-30 minutes.

-

Data Analysis

-

Initial Velocity Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the fluorescence versus time plot. Convert the change in fluorescence units per minute to the rate of product formation (e.g., µM/min) using a standard curve of the free fluorophore (Lys(Abz)).

-

Kinetic Parameter Determination: Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.

-

Inhibitor Analysis: For inhibition studies, perform the assay with varying concentrations of the inhibitor and substrate. Analyze the data using Lineweaver-Burk or Dixon plots to determine the K_i_ and the type of inhibition.

Visualizations

The following diagrams illustrate key concepts related to the use of Lys(Abz)-Pro-Pro-pNA in studying proteolytic enzymes.

Conclusion

Lys(Abz)-Pro-Pro-pNA is a versatile and highly sensitive substrate that facilitates the detailed study of aminopeptidase P and other related proteolytic enzymes. Its dual-mode detection capability, through both fluorescence and colorimetry, offers flexibility in experimental design. The well-defined mechanism of action and the availability of kinetic data make it an invaluable tool for enzyme characterization, inhibitor screening, and understanding the role of these enzymes in complex biological pathways. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize Lys(Abz)-Pro-Pro-pNA in their scientific endeavors.

References

- 1. A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of a new aminopeptidase P inhibitor, apstatin, on bradykinin degradation in the rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]

Lys(Abz)-Pro-Pro-pNA: A Comprehensive Technical Guide to its Use as a Fluorescent Substrate for Aminopeptidase P

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase P (APP, EC 3.4.11.9) is a metalloexopeptidase that specifically cleaves the N-terminal amino acid from peptides where the penultimate residue is proline. This enzyme plays a crucial role in the regulation of various physiological processes, including the metabolism of bradykinin and substance P, making it a significant target in drug discovery for conditions such as inflammation and hypertension. The development of sensitive and specific substrates is paramount for the high-throughput screening of APP inhibitors and for detailed kinetic studies. This technical guide provides an in-depth overview of Lys(Abz)-Pro-Pro-pNA, a highly sensitive internally quenched fluorescent substrate for the continuous measurement of aminopeptidase P activity.

Principle of the Assay

Lys(Abz)-Pro-Pro-pNA is a fluorogenic substrate designed for a continuous, real-time fluorescence resonance energy transfer (FRET) assay. The substrate incorporates the 2-aminobenzoyl (Abz) group as a fluorophore at the N-terminal lysine residue and a p-nitroanilide (pNA) group as a quencher. In the intact peptide, the close proximity of the Abz and pNA moieties results in the quenching of the Abz fluorescence. Upon hydrolysis of the Lys-Pro peptide bond by aminopeptidase P, the Abz-containing fragment is released, leading to a significant increase in fluorescence intensity. This change in fluorescence is directly proportional to the enzymatic activity.

Physicochemical Properties

| Property | Value |

| Full Name | Lysine(2-aminobenzoyl)-Proline-Proline-p-nitroanilide |

| Abbreviation | Lys(Abz)-Pro-Pro-pNA |

| CAS Number | 219138-18-8 |

| Molecular Formula | C29H37N7O6 |

| Molecular Weight | 579.65 g/mol |

| Appearance | Light yellow to yellow solid |

| Excitation Wavelength | ~320 nm |

| Emission Wavelength | ~420 nm |

Quantitative Data: Kinetic Parameters

The utility of Lys(Abz)-Pro-Pro-pNA as a substrate for aminopeptidase P from various sources has been demonstrated through the determination of its kinetic parameters.

| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Optimal pH | Optimal Temperature (°C) | Reference |

| Escherichia coli | - | - | 29,000 | - | - | [1] |

| Rat Intestine | 3.54 | - | 1,142,000 | - | - | [2] |

| Synechocystis sp. PCC6803 | - | - | - | 7.6 | 32 | [3] |

Note: Individual kcat values were not always reported in the cited literature.

Product Inhibition

A critical consideration when using Lys(Abz)-Pro-Pro-pNA is the potential for product inhibition by the resulting Pro-Pro-pNA fragment. This has been characterized as a linear mixed-type inhibition.[2]

| Enzyme Source | Ki (µM) | α | Inhibition Type | Reference |

| Escherichia coli | 76.1 | 0.4 | Linear Mixed-Type | [2] |

| Rat Intestine | 20.8 | 5.1 | Linear Mixed-Type | [2] |

α is the factor by which the inhibitor affinity for the enzyme-substrate complex differs from its affinity for the free enzyme.

Experimental Protocols

Synthesis of Lys(Abz)-Pro-Pro-pNA

While a detailed, step-by-step synthesis protocol is proprietary to commercial suppliers, the general strategy involves solid-phase peptide synthesis (SPPS) followed by the coupling of the 2-aminobenzoyl group to the lysine side chain. A summary of the likely steps is provided below. For researchers requiring the substrate, commercial sources are recommended.

General Synthetic Scheme:

-

Solid-Phase Peptide Synthesis: The Pro-Pro-pNA backbone is assembled on a solid support resin using standard Fmoc or Boc chemistry.

-

Lysine Coupling: An N-terminally protected lysine residue is coupled to the Pro-Pro-pNA fragment.

-

Abz Group Introduction: The protecting group on the epsilon-amino group of lysine is removed, and 2-aminobenzoyl acid is coupled to the side chain.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all remaining protecting groups are removed.

-

Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry and NMR to confirm its identity and purity.

Aminopeptidase P Activity Assay

This protocol provides a general framework for a continuous fluorimetric assay of aminopeptidase P activity using Lys(Abz)-Pro-Pro-pNA. Optimization of buffer conditions, enzyme concentration, and substrate concentration may be required for specific applications.

Materials:

-

Aminopeptidase P enzyme

-

Lys(Abz)-Pro-Pro-pNA substrate stock solution (e.g., 10 mM in DMSO)

-

Assay buffer (e.g., 100 mM HEPES, pH 7.4)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~320 nm, Emission: ~420 nm)

-

Black, flat-bottom 96-well microplates

Procedure:

-

Prepare Assay Buffer: Prepare the desired assay buffer and bring it to the optimal temperature for the enzyme.

-

Prepare Substrate Working Solution: Dilute the Lys(Abz)-Pro-Pro-pNA stock solution in assay buffer to the desired final concentration. The final concentration should ideally be at or below the Km value to ensure the reaction rate is sensitive to substrate concentration. A typical starting concentration is 1 µM.[4]

-

Prepare Enzyme Solution: Dilute the aminopeptidase P enzyme in cold assay buffer to a concentration that will yield a linear reaction rate for the desired time course.

-

Set up the Assay:

-

In a 96-well plate, add the appropriate volume of assay buffer to each well.

-

Add the substrate working solution to each well.

-

To initiate the reaction, add the enzyme solution to each well. The final volume in each well should be consistent (e.g., 100 µL).

-

Include appropriate controls:

-

No-enzyme control: Substrate and buffer only.

-

No-substrate control: Enzyme and buffer only.

-

-

-

Measure Fluorescence: Immediately place the microplate in the reader and begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths. Collect data at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear.

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from the experimental values.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

For inhibitor screening, compare the V₀ in the presence and absence of the inhibitor to calculate the percent inhibition. For IC50 determination, measure V₀ across a range of inhibitor concentrations.

-

Visualizations

Enzymatic Reaction and FRET Mechanism

Caption: FRET mechanism of Lys(Abz)-Pro-Pro-pNA hydrolysis by Aminopeptidase P.

General Experimental Workflow for Aminopeptidase P Assay

Caption: Workflow for an aminopeptidase P activity assay.

Logical Relationship of Product Inhibition

Caption: Product inhibition of Aminopeptidase P by Pro-Pro-pNA.

Conclusion

Lys(Abz)-Pro-Pro-pNA is a valuable tool for the study of aminopeptidase P. Its high sensitivity and suitability for continuous monitoring of enzyme activity make it ideal for a wide range of applications, from basic enzymology to high-throughput screening for novel inhibitors. A thorough understanding of its kinetic properties, including the potential for product inhibition, is essential for the design of robust experiments and the accurate interpretation of results. This guide provides the foundational knowledge and protocols to effectively utilize this powerful fluorescent substrate in research and drug development.

References

- 1. shop.bachem.com [shop.bachem.com]

- 2. A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lys(Abz)-Pro-Pro-pNA, CAS 219138-18-8 (HY-P4343-10) | Szabo-Scandic [szabo-scandic.com]

- 4. A Potent Inhibitor of Aminopeptidase P2 Reduces Reperfusion Injury in Models of Myocardial Infarction and Stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescence Resonance Energy Transfer (FRET) in Lys(Abz)-Pro-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of the internally quenched fluorescent substrate, Lys(Abz)-Pro-Pro-pNA. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the Fluorescence Resonance Energy Transfer (FRET) mechanism inherent to this peptide, its enzymatic cleavage, and its utility in kinetic assays. This document outlines the core principles of the FRET process, the role of the specific FRET pair, the enzymes that interact with this substrate, and detailed experimental protocols.

The Core Principle: Fluorescence Resonance Energy Transfer (FRET)

Fluorescence Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor.[1] This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 1-10 nanometers.[2] In the context of the Lys(Abz)-Pro-Pro-pNA peptide, the FRET pair consists of:

-

Donor: The fluorescent group, o-aminobenzoic acid (Abz).

-

Acceptor (Quencher): The quenching group, p-nitroaniline (pNA).

In the intact peptide, the close proximity of the pNA molecule quenches the fluorescence emitted by the Abz group upon excitation.[3][4] Enzymatic cleavage of the peptide bond between the second proline residue and pNA leads to the separation of the donor and quencher.[5] This separation disrupts the FRET process, resulting in a measurable increase in the fluorescence of the Abz group.[6] This direct relationship between enzymatic activity and fluorescence signal allows for a continuous and sensitive method to monitor enzyme kinetics.[7][8]

The efficiency of FRET (E) is mathematically described by the Förster equation: E = R₀⁶ / (R₀⁶ + r⁶) Where R₀ is the Förster distance (the distance at which FRET efficiency is 50%) and r is the actual distance between the donor and acceptor.

Caption: FRET mechanism in Lys(Abz)-Pro-Pro-pNA before and after enzymatic cleavage.

The Target Enzyme: Aminopeptidase P

Lys(Abz)-Pro-Pro-pNA is a specific substrate for Aminopeptidase P (APP; EC 3.4.11.9).[9][10][11] APP is a metalloenzyme that catalyzes the cleavage of the N-terminal amino acid from a peptide, but only when the penultimate residue is proline.[9][12] This unique specificity makes APP a crucial enzyme in the metabolism of proline-containing peptides.

APP exists in both membrane-bound and soluble forms and is found in a variety of organisms and tissues.[3][4] As a metallopeptidase, its activity is dependent on the presence of metal ions, typically zinc, and can be activated by manganese ions.[5][9]

Biological Significance and Signaling Pathways

Aminopeptidase P plays a significant role in regulating the activity of several bioactive peptides, thereby influencing various physiological processes. One of the most well-characterized roles of APP is in the kinin-kallikrein system, where it metabolizes bradykinin.[5][12] Bradykinin is a potent inflammatory and vasoactive peptide. By cleaving the N-terminal arginine from bradykinin, APP contributes to its inactivation, thus modulating inflammation and blood pressure.

The involvement of APP in bradykinin metabolism makes it a relevant consideration in the context of treatments involving angiotensin-converting enzyme (ACE) inhibitors. ACE is another key enzyme in the degradation of bradykinin. Inhibition of ACE can lead to an accumulation of bradykinin, and the activity of APP can influence the severity of side effects associated with ACE inhibitors.[12]

Caption: Role of Aminopeptidase P in the Bradykinin signaling pathway.

Quantitative Data

The enzymatic cleavage of Lys(Abz)-Pro-Pro-pNA by Aminopeptidase P has been characterized kinetically. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.

| Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Reference |

| E. coli Aminopeptidase P | 29,000 | [7] |

| Rat Aminopeptidase P | 1,142,000 | [7] |

Experimental Protocols

The following section provides a generalized protocol for a continuous fluorescent assay to determine the activity of Aminopeptidase P using Lys(Abz)-Pro-Pro-pNA. This protocol should be optimized for specific experimental conditions.

Materials and Reagents

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Purified Aminopeptidase P enzyme

-

Assay Buffer: 20 mM Tris-HCl, pH 8.0

-

Microplate reader with fluorescence detection capabilities (Excitation: 320 nm, Emission: 420 nm)

-

96-well black microplates

Experimental Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of Lys(Abz)-Pro-Pro-pNA in the Assay Buffer. The final concentration in the assay will typically be in the low micromolar range.

-

Prepare a stock solution of Aminopeptidase P in the Assay Buffer. The concentration should be determined empirically to ensure a linear rate of fluorescence increase over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, add the Assay Buffer to the desired final volume (e.g., 200 µL).

-

Add the Lys(Abz)-Pro-Pro-pNA substrate to each well to achieve the final desired concentration.

-

Include control wells:

-

Blank: Assay Buffer and substrate only (no enzyme).

-

Positive Control (if available): A known concentration of cleaved, fluorescent product.

-

Inhibitor Control (if applicable): Assay Buffer, substrate, enzyme, and a known inhibitor of APP.

-

-

-

Initiation of Reaction and Measurement:

-

Equilibrate the microplate to the desired temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the Aminopeptidase P enzyme solution to each well (except the blank).

-

Immediately place the microplate in the fluorescence reader.

-

Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation wavelength should be set to 320 nm and the emission wavelength to 420 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the blank wells) from the fluorescence readings of the experimental wells.

-

Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of this curve.

-

To determine kinetic parameters such as Km and Vmax, the assay should be performed with varying concentrations of the substrate. The initial rates are then plotted against the substrate concentration and fitted to the Michaelis-Menten equation.

-

Caption: A typical experimental workflow for an Aminopeptidase P activity assay.

Applications in Drug Development

The Lys(Abz)-Pro-Pro-pNA substrate and the associated FRET assay are valuable tools in drug discovery and development for several reasons:

-

High-Throughput Screening (HTS): The continuous and fluorescence-based nature of the assay makes it amenable to HTS campaigns for the identification of novel inhibitors of Aminopeptidase P.

-

Mechanism of Action Studies: This assay can be used to characterize the mechanism of action of identified inhibitors (e.g., competitive, non-competitive).

-

Structure-Activity Relationship (SAR) Studies: The assay provides a quantitative measure of enzyme inhibition, which is essential for guiding the chemical optimization of lead compounds in SAR studies.

-

Clinical Research: Given the role of APP in the side effects of certain drugs like ACE inhibitors, this assay can be used in clinical research to study the activity of APP in patient samples.[12]

References

- 1. The fluorescence laboratory. - Calculate Resonance Energy Transfer (FRET) Efficiencies [fluortools.com]

- 2. A FRET-based assay for characterization of alternative splicing events using peptide nucleic acid fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aminopeptidase - Wikipedia [en.wikipedia.org]

- 4. Structural studies of aminopeptidase P. A novel cellular peptidase. | Semantic Scholar [semanticscholar.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. tandfonline.com [tandfonline.com]

- 7. What is the mechanism of Aminopeptin? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Function and Industrial Relevance of Bacterial Aminopeptidase P [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. shop.bachem.com [shop.bachem.com]

- 12. Human recombinant membrane-bound aminopeptidase P: production of a soluble form and characterization using novel, internally quenched fluorescent substrates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Principles and Application of Lys(Abz)-Pro-Pro-pNA in Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the chromogenic and fluorogenic substrate, Lys(Abz)-Pro-Pro-pNA, in the field of enzyme kinetics. Designed for professionals in research and drug development, this document details the substrate's mechanism of action, experimental protocols, data analysis, and key considerations for its effective use.

Introduction to Lys(Abz)-Pro-Pro-pNA

Lys(Abz)-Pro-Pro-pNA is a synthetic peptide substrate designed for the sensitive detection of certain peptidase activities. Its structure, H-Lys(Abz)-Pro-Pro-pNA, incorporates a fluorophore (2-aminobenzoyl, Abz) and a chromophore (p-nitroaniline, pNA). This dual-labeling allows for versatile assay formats, enabling the measurement of enzyme activity through either fluorescence or absorbance spectroscopy.

This substrate is particularly useful for assaying enzymes that cleave peptide bonds C-terminal to proline residues, such as aminopeptidase P (APP) and other prolyl endopeptidases. Its utility in high-throughput screening and detailed kinetic analysis makes it a valuable tool in drug discovery and diagnostics.

Mechanism of Action

The functionality of Lys(Abz)-Pro-Pro-pNA as a reporter of enzyme activity is based on the principle of intramolecular signal quenching. In its intact form, the substrate exhibits minimal fluorescence and color. The close proximity of the Abz fluorophore to the p-nitroaniline group results in Förster Resonance Energy Transfer (FRET), where the energy from the excited Abz is non-radiatively transferred to the pNA, quenching the fluorescence.

Upon enzymatic cleavage of the Pro-pNA bond, the p-nitroaniline moiety is released. This separation alleviates the quenching effect, leading to two detectable signals:

-

Chromogenic Detection: The released p-nitroaniline is a yellow-colored compound with a distinct absorbance maximum at or near 410 nm.

-

Fluorogenic Detection: The liberation of the quenching pNA group results in a significant increase in the fluorescence emission of the Abz group.

The rate of increase in either absorbance or fluorescence is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

In-Depth Technical Guide: H-Lys(Abz)-Pro-Pro-pNA (CAS Number 219138-18-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the synthetic peptide H-Lys(Abz)-Pro-Pro-pNA, identified by CAS number 219138-18-8. This document is intended to serve as a detailed resource for professionals in the fields of biochemical research and drug development.

Introduction

H-Lys(Abz)-Pro-Pro-pNA is a specialized, internally quenched fluorogenic (FRET) peptide substrate.[1][2] It is primarily utilized for the sensitive and continuous assay of aminopeptidase P (APP) activity.[3][4][5] The peptide's design incorporates a fluorophore, the 2-aminobenzoyl (Abz) group, and a quencher, the p-nitroanilide (pNA) group.[3] In its intact state, the proximity of the pNA group quenches the fluorescence of the Abz group. Upon enzymatic cleavage of the peptide bond between the lysine and proline residues by aminopeptidase P, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[3] This property makes it an invaluable tool for studying enzyme kinetics and for screening potential inhibitors of aminopeptidase P.[3]

Chemical Structure and Properties

The chemical structure and key properties of H-Lys(Abz)-Pro-Pro-pNA are summarized below.

Structure

-

Chemical Name: H-Lys(Abz)-Pro-Pro-pNA

-

Systematic Name: (S)-2-Amino-6-(2-aminobenzamido)-N-(S)-1-((S)-2-(4-nitroanilide)carbonyl)pyrrolidin-1-yl)-1-oxohexanamide

-

Molecular Formula: C₂₉H₃₇N₇O₆

-

SMILES: O=C([C@@H]1CCCN1C(--INVALID-LINK--CCCCNC(C2=CC=CC=C2N)=O)=O)N3--INVALID-LINK--=O)C=C4)=O">C@HCCC3

Physicochemical Properties

The following table summarizes the known physical and chemical properties of H-Lys(Abz)-Pro-Pro-pNA.

| Property | Value | Source |

| CAS Number | 219138-18-8 | [3] |

| Molecular Weight | 579.65 g/mol | [6] |

| Appearance | Light yellow to yellow solid/lyophilisate | |

| Melting Point | 164-173 °C (predicted) | |

| Boiling Point | 935.2 ± 65.0 °C (predicted) | |

| Density | 1.361 ± 0.06 g/cm³ (predicted) | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -15°C to -20°C, sealed from moisture | [1] |

Synthesis

General Solid-Phase Peptide Synthesis (SPPS) Workflow

References

- 1. Quenched Fluorescent Peptide (FRET Peptide) Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. Solid Phase Synthesis of Dual Labeled Peptides: Development of Cell Permeable Calpain Specific Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A continuous fluorimetric assay for aminopeptidase P detailed analysis of product inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of some fluorogenic substrates for continuous assay of aminopeptidase P - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. rndsystems.com [rndsystems.com]

Methodological & Application

Application Notes and Protocols for the Continuous Fluorescent Assay of Lys(Abz)-Pro-Pro-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic peptide substrate, Lys(Abz)-Pro-Pro-pNA, is a valuable tool for the continuous monitoring of the enzymatic activity of certain prolyl endopeptidases. This substrate is particularly useful for studying enzymes such as Aminopeptidase P (APP) and Fibroblast Activation Protein (FAP), the latter being a significant target in cancer research due to its role in the tumor microenvironment.[1][2][3]

The assay is based on the principle of Förster Resonance Energy Transfer (FRET).[4] The peptide incorporates a 2-aminobenzoyl (Abz) group, which acts as a fluorophore, and a p-nitroanilide (pNA) group, which functions as a quencher. In the intact peptide, the close proximity of the Abz and pNA groups results in the quenching of Abz's fluorescence. Upon enzymatic cleavage of the peptide bond between the lysine and proline residues, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity. This allows for the real-time monitoring of enzyme activity.

Principle of the Assay

The enzymatic reaction and subsequent fluorescence generation can be summarized as follows:

Lys(Abz)-Pro-Pro-pNA (Non-fluorescent) + Enzyme (e.g., FAP, APP) → Lys(Abz) + Pro-Pro-pNA (Fluorescent)

The increase in fluorescence over time is directly proportional to the rate of substrate hydrolysis and thus, the enzyme's activity.

Materials and Equipment

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Purified enzyme (e.g., recombinant human FAP or APP)

-

Assay buffer (e.g., 50 mM Tris, 1.0 M NaCl, 0.1% BSA, pH 7.5 for FAP)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Microplate reader with fluorescence detection capabilities (excitation ~320 nm, emission ~420 nm)

-

Black, flat-bottom 96- or 384-well microplates

-

Standard laboratory equipment (pipettes, tubes, etc.)

Data Presentation

Substrate and Enzyme Properties

| Parameter | Value | Reference |

| Substrate Name | Lys(Abz)-Pro-Pro-pNA | |

| Fluorophore | 2-Aminobenzoyl (Abz) | [5] |

| Quencher | p-Nitroanilide (pNA) | |

| Excitation Wavelength | ~320 nm | [5][6] |

| Emission Wavelength | ~420 nm | [5][6] |

Reported Kinetic Parameters for Aminopeptidase P (APP)

| Enzyme Source | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

| E. coli APP | 11.2 | 29,000 |

| Rat Intestine APP | 3.54 | 1,142,000 |

Experimental Protocols

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve Lys(Abz)-Pro-Pro-pNA in 100% DMSO. Store at -20°C, protected from light. The stability and solubility in various solvents make it adaptable to diverse experimental setups.[7]

-

Assay Buffer (for FAP): Prepare a solution containing 50 mM Tris, 1.0 M NaCl, and 0.1% (w/v) Bovine Serum Albumin (BSA). Adjust the pH to 7.5. Store at 4°C.

-

Enzyme Solution: Dilute the purified enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined experimentally but is typically in the low nanomolar range.

Standard Curve of the Fluorescent Product

To convert the relative fluorescence units (RFU) to the molar concentration of the product, a standard curve should be generated. Since the intact substrate is quenched, the fluorescent product, Lys(Abz), or a suitable fluorescent standard is required. If the cleaved product is not available, a standard curve can be generated by complete enzymatic digestion of a known concentration of the substrate.

-

Prepare a series of dilutions of the fluorescent standard (e.g., Lys(Abz) or a similar Abz-containing peptide) in the assay buffer.

-

Add the same volume of each dilution to the wells of the microplate as used in the enzyme assay.

-

Measure the fluorescence at the optimal excitation and emission wavelengths.

-

Plot the fluorescence intensity (RFU) versus the molar concentration of the standard. The resulting slope can be used to convert RFU/min to moles/min.

Enzyme Activity Assay

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Substrate solution (diluted from stock)

-

Enzyme solution The final volume is typically 100-200 µL. Include appropriate controls such as "no enzyme" and "no substrate" wells.

-

-

Initiation of Reaction: The reaction can be initiated by the addition of either the enzyme or the substrate. It is often preferable to add the enzyme last to ensure all other components are well-mixed.

-

Data Acquisition: Immediately place the plate in a pre-warmed microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 15-30 minutes). Ensure the measurements are taken in the linear phase of the reaction.

Determination of Michaelis-Menten Constant (Km)

-

Set up a series of reactions with a fixed enzyme concentration and varying substrate concentrations (e.g., from 0.1 to 10 times the estimated Km).

-

Measure the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence increase over time.

-

Convert the rate from RFU/min to µM/min using the standard curve.

-

Plot the initial velocity (V₀) against the substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

Visualizations

Caption: FRET-based assay principle.

Caption: Experimental workflow.

Caption: Role of FAP in the tumor microenvironment.

References

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scilit.com [scilit.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Applications of Lys(Abz)-Pro-Pro-pNA in Drug Discovery and Development

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lys(Abz)-Pro-Pro-pNA is a specialized fluorogenic peptide substrate with significant applications in biochemical research and pharmaceutical development.[1][2] Its unique structure, incorporating the fluorescent reporter group aminobenzoyl (Abz) and a p-nitroanilide (pNA) quencher, makes it an invaluable tool for studying the kinetics of specific proteases and for high-throughput screening of potential enzyme inhibitors.[1][2] This document provides detailed application notes and experimental protocols for the use of Lys(Abz)-Pro-Pro-pNA in drug discovery and development, with a focus on its utility as a substrate for aminopeptidase P (APP), and its potential application in screening inhibitors for Dipeptidyl Peptidase IV (DPP-IV) and Fibroblast Activation Protein (FAP).

Principle of Action

The Lys(Abz)-Pro-Pro-pNA substrate is designed based on the principle of Förster Resonance Energy Transfer (FRET). In its intact form, the fluorescence of the Abz group is quenched by the proximity of the pNA group. Upon enzymatic cleavage of the peptide bond between Pro and pNA, the pNA moiety is released, leading to an increase in the fluorescence of the Abz group. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time to determine kinetic parameters or to assess the potency of inhibitory compounds.

Key Applications in Drug Discovery

-

Enzyme Characterization and Kinetic Studies: Lys(Abz)-Pro-Pro-pNA is a well-established substrate for determining the kinetic parameters of aminopeptidase P (APP).[3] By measuring the rate of substrate hydrolysis at various concentrations, key kinetic constants such as Km and kcat can be determined, providing insights into the enzyme's efficiency and substrate affinity.

-

High-Throughput Screening (HTS) of Enzyme Inhibitors: The fluorogenic nature of Lys(Abz)-Pro-Pro-pNA makes it highly suitable for HTS campaigns to identify inhibitors of target proteases. Its application can be extended to screen for inhibitors of enzymes with similar substrate specificity, such as DPP-IV and FAP, which are important therapeutic targets in diabetes and oncology, respectively.[4][5][6]

-

Structure-Activity Relationship (SAR) Studies: In the lead optimization phase of drug discovery, this substrate can be used to evaluate the potency of a series of synthesized inhibitor analogs. The resulting IC50 values help in establishing a clear SAR, guiding the design of more potent and selective drug candidates.

Quantitative Data Summary

The following table summarizes the key quantitative data for Lys(Abz)-Pro-Pro-pNA in enzymatic assays.

| Enzyme | Parameter | Value | Reference |

| E. coli Aminopeptidase P | kcat/Km | 29,000 M-1s-1 | [3] |

| Rat Aminopeptidase P | kcat/Km | 1,142,000 M-1s-1 | [3] |

Experimental Protocols

Protocol 1: Determination of Aminopeptidase P (APP) Activity

This protocol describes the procedure for measuring the enzymatic activity of APP using Lys(Abz)-Pro-Pro-pNA.

Materials:

-

Purified Aminopeptidase P (recombinant or from a biological source)

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

-

Prepare the substrate solution: Dissolve Lys(Abz)-Pro-Pro-pNA in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

-

Prepare the enzyme solution: Dilute the purified APP in Assay Buffer to a concentration that yields a linear rate of fluorescence increase over a reasonable time course (e.g., 10-30 minutes).

-

Set up the assay: In a 96-well black microplate, add the following to each well:

-

Assay Buffer

-

Enzyme solution

-

-

Initiate the reaction: Add the substrate solution to each well to start the reaction. The final volume in each well should be consistent (e.g., 200 µL).

-

Measure fluorescence: Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorescence microplate reader. Monitor the increase in fluorescence intensity over time at an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Data Analysis:

-

Calculate the initial velocity (rate of fluorescence increase) for each substrate concentration.

-

Plot the initial velocity against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

-

Protocol 2: High-Throughput Screening of Enzyme Inhibitors

This protocol provides a general framework for screening a compound library for inhibitors of a target protease (e.g., APP, DPP-IV, or FAP) using Lys(Abz)-Pro-Pro-pNA.

Materials:

-

Target enzyme (e.g., APP, DPP-IV, FAP)

-

Lys(Abz)-Pro-Pro-pNA substrate

-

Assay Buffer

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

96-well or 384-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare solutions:

-

Enzyme solution: Dilute the target enzyme in Assay Buffer to a concentration that gives a robust and linear signal in the assay window.

-

Substrate solution: Prepare a working solution of Lys(Abz)-Pro-Pro-pNA in Assay Buffer at a concentration close to its Km for the target enzyme.

-

Compound plates: Prepare plates containing the test compounds at the desired screening concentration (e.g., 10 µM). Include wells with positive control inhibitor and vehicle control (e.g., DMSO).

-

-

Assay setup:

-

Add a small volume of the test compound solution, positive control, or vehicle control to the wells of the microplate.

-

Add the enzyme solution to all wells and pre-incubate with the compounds for a specific period (e.g., 15-30 minutes) at room temperature or 37°C.

-

-

Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Measure fluorescence: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) and measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader.

-

Data Analysis:

-

Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (Fluorescencecompound - Fluorescenceblank) / (Fluorescencevehicle - Fluorescenceblank)] x 100

-

Identify "hits" as compounds that show inhibition above a certain threshold (e.g., >50%).

-

For hit compounds, perform dose-response experiments to determine their IC50 values.

-

Visualization of Relevant Signaling Pathways

The enzymes for which Lys(Abz)-Pro-Pro-pNA can be a substrate are involved in various signaling pathways critical in health and disease. Understanding these pathways is crucial for contextualizing the impact of their inhibition.

Fibroblast Activation Protein (FAP) Signaling

FAP is a serine protease that is highly expressed in the stroma of many cancers and is involved in tumor growth, invasion, and metastasis. Its activity can influence key signaling pathways such as PI3K/Akt and ERK.

Caption: FAP signaling in the tumor microenvironment.

Dipeptidyl Peptidase IV (DPP-IV) Signaling in Glucose Homeostasis

DPP-IV is a key regulator of incretin hormones, such as GLP-1 and GIP, which are crucial for maintaining glucose homeostasis. Inhibition of DPP-IV is a major therapeutic strategy for type 2 diabetes.

References

- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of dipeptidyl peptidase-4 as a potentiator of activin/nodal signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast activation protein-α in tumor cells promotes colorectal cancer angiogenesis via the Akt and ERK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

Measuring Aminopeptidase P Activity in Cell Lysates Using Lys(Abz)-Pro-Pro-pNA: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopeptidase P (APP), also known as X-prolyl aminopeptidase (EC 3.4.11.9), is a metalloprotease that specifically cleaves the N-terminal amino acid from a peptide where the penultimate residue is proline.[1] This enzyme plays a crucial role in the metabolism of various bioactive peptides, including bradykinin, substance P, and collagen-related peptides.[2] Given its involvement in physiological and pathological processes, the measurement of APP activity in biological samples such as cell lysates is of significant interest in basic research and drug development.[3]

This document provides detailed application notes and protocols for the sensitive measurement of aminopeptidase P activity in cell lysates using the fluorogenic substrate Lys(Abz)-Pro-Pro-pNA. This substrate is an internally quenched fluorescent peptide that, upon cleavage by APP, releases the fluorescent aminobenzoyl (Abz) group from the quenching effects of the p-nitroaniline (pNA) group, resulting in a measurable increase in fluorescence.[4][5]

Principle of the Assay